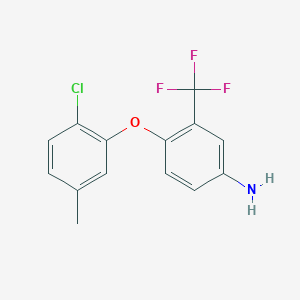

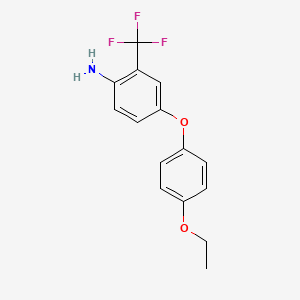

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 . It belongs to the category of anilines, which are chemicals that have aromatic rings with an amino group .

Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethylarylation of alkenes using anilines . This method allows for the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” can be represented by the SMILES stringCCOC1=C(C=C(N)C=C1)C(F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” include a boiling point of 72-73 °C/8 mmHg, a density of 1.325 g/mL at 25 °C, and a refractive index n20/D 1.466 (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds:

- Gong and Kato (2004) developed a method to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using a process that involves N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. This method yields high-productive compounds under specific conditions, demonstrating the compound's utility in synthesizing complex molecules (Gong & Kato, 2004).

- Marull, Lefebvre, and Schlosser (2004) described an improved method to access 4-trifluoromethyl-2(1H)-quinolinones. They highlight the importance of controlling reaction conditions to achieve selective and high-yield synthesis, emphasizing the compound's role in complex chemical processes (Marull, Lefebvre, & Schlosser, 2004).

Characterization and Properties:

- Finazzi et al. (2003) conducted infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines. This study provides insight into the vibrational, geometrical, and electronic properties, indicating the compound's versatility in various applications (Finazzi et al., 2003).

- Revathi et al. (2017) performed a combined experimental and theoretical vibrational analysis of derivatives, such as 4-chloro-3-(trifluoromethyl)aniline. They explored the effects of substituents on the vibrational spectra, offering valuable data for understanding the compound's behavior in different environments (Revathi et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLGSARXECGDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)